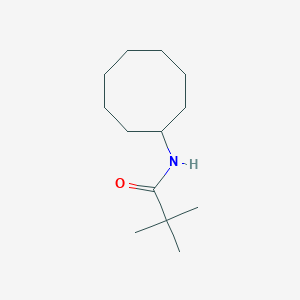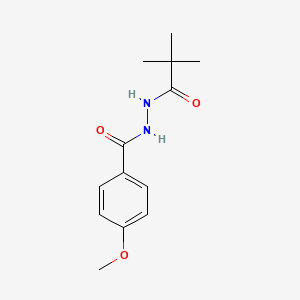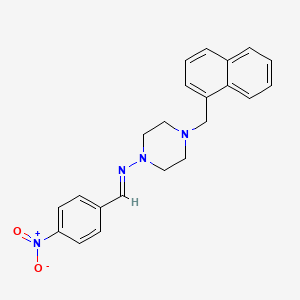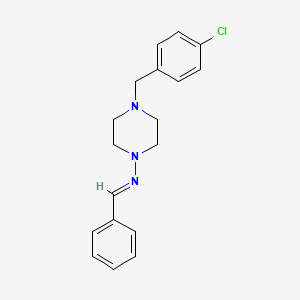
N-(4-isopropylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
Overview
Description
N-(4-isopropylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine, also known as IBMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBMP belongs to a class of compounds known as piperazine derivatives, which have been studied extensively for their pharmacological properties. In
Mechanism of Action
The mechanism of action of N-(4-isopropylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, this compound is thought to act on the GABAergic system, which is involved in the regulation of anxiety and psychosis. In cancer research, this compound is believed to inhibit the activity of enzymes involved in cell proliferation and induce apoptosis. In infectious diseases, this compound is thought to interfere with viral replication and bacterial cell wall synthesis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. In neuroscience, this compound has been shown to increase GABA levels in the brain, which leads to anxiolytic and antipsychotic effects. In cancer research, this compound has been shown to inhibit the activity of enzymes involved in cell proliferation, leading to a decrease in cancer cell growth. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and viruses.
Advantages and Limitations for Lab Experiments
N-(4-isopropylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has several advantages for lab experiments, including its high purity, stability, and well-defined chemical structure. However, this compound also has some limitations, such as its low solubility in water and limited availability.
Future Directions
There are several future directions for N-(4-isopropylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields such as immunology and cardiovascular diseases, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various fields such as neuroscience, cancer research, and infectious diseases. Its synthesis method has been optimized to yield high purity this compound with good yields. This compound's mechanism of action is not fully understood, but it is believed to act on various molecular targets in the body. This compound has several advantages for lab experiments, including its high purity and stability, but also has some limitations, such as its low solubility in water and limited availability. There are several future directions for this compound research, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in other fields.
Scientific Research Applications
N-(4-isopropylbenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been shown to have anxiolytic and antipsychotic effects in animal models. In cancer research, this compound has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. In infectious diseases, this compound has been shown to have antibacterial and antiviral properties.
properties
IUPAC Name |
(Z)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-(4-propan-2-ylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3/c1-18(2)22-10-8-20(9-11-22)16-23-25-14-12-24(13-15-25)17-21-6-4-19(3)5-7-21/h4-11,16,18H,12-15,17H2,1-3H3/b23-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZXKMLIFLCOIJ-KQWNVCNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{[(4-chlorophenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B3890210.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B3890218.png)
![4-({[(1-benzoyl-4-piperidinyl)methyl]amino}methylene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3890224.png)

![4-methoxy-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3890243.png)

![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-thienylmethyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3890269.png)
![2-{2-[1-methyl-3-oxo-3-(1-pyrrolidinyl)propylidene]hydrazino}-2-oxo-N-phenylacetamide](/img/structure/B3890271.png)
![2-(diethylamino)ethyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate hydrochloride](/img/structure/B3890277.png)
![N-[3-(benzyloxy)benzylidene]-4-(4-chlorobenzyl)-1-piperazinamine](/img/structure/B3890294.png)
![N'-[2-(4-chlorophenyl)acetyl]tetrahydro-2-furancarbohydrazide](/img/structure/B3890302.png)
![N-(2-furylmethyl)-3-[(2-thienylacetyl)hydrazono]butanamide](/img/structure/B3890322.png)
